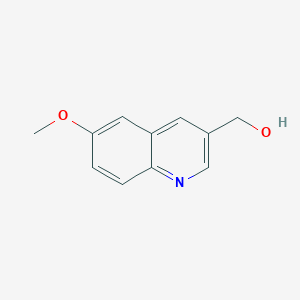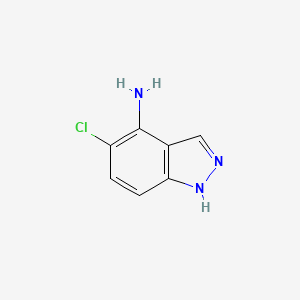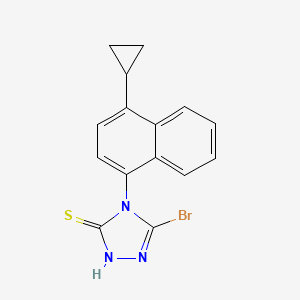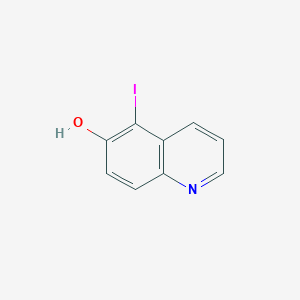
S-Methoprene
Vue d'ensemble
Description
(+)-Methoprene, also known as (7S)-Methoprene or ZR 2458, is a synthetic juvenile hormone analog. It is widely used as an insect growth regulator, disrupting the lifecycle of insects by mimicking natural juvenile hormones. This compound is particularly effective in controlling populations of pests such as mosquitoes, fleas, and other insects.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of (+)-Methoprene involves several steps, starting from basic organic compounds. One common synthetic route includes the following steps:
Preparation of the starting material: The synthesis begins with the preparation of a suitable starting material, such as a substituted cyclohexanone.
Formation of the intermediate: The starting material undergoes a series of reactions, including aldol condensation and reduction, to form an intermediate compound.
Final steps: The intermediate is then subjected to further reactions, such as esterification and isomerization, to yield (+)-Methoprene.
Industrial Production Methods
In industrial settings, the production of (+)-Methoprene is typically carried out in large-scale reactors under controlled conditions. The process involves:
Batch or continuous flow reactors: These reactors are used to ensure consistent reaction conditions and high yields.
Purification: The crude product is purified using techniques such as distillation, crystallization, or chromatography to obtain high-purity (+)-Methoprene.
Analyse Des Réactions Chimiques
Types of Reactions
(+)-Methoprene undergoes various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, leading to the formation of oxidized products.
Reduction: The addition of hydrogen or the removal of oxygen, resulting in reduced products.
Substitution: Replacement of one functional group with another, often using reagents such as halogens or nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are frequently used.
Substitution: Reagents like halogens (e.g., chlorine, bromine) or nucleophiles (e.g., hydroxide ions) are employed under specific conditions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or carboxylic acids, while reduction can produce alcohols or alkanes.
Applications De Recherche Scientifique
(+)-Methoprene has a wide range of applications in scientific research, including:
Chemistry: Used as a model compound to study the mechanisms of insect growth regulators and their interactions with biological systems.
Biology: Employed in research on insect development and metamorphosis, as well as in studies on hormone regulation.
Medicine: Investigated for its potential use in controlling vector-borne diseases by targeting insect populations.
Industry: Widely used in pest control products to manage insect populations in agriculture, public health, and veterinary applications.
Mécanisme D'action
(+)-Methoprene exerts its effects by mimicking natural juvenile hormones in insects. It binds to juvenile hormone receptors, disrupting the normal hormonal balance and preventing the insect from maturing into an adult. This interference with the insect’s lifecycle ultimately leads to the death of immature stages, reducing the overall population.
Comparaison Avec Des Composés Similaires
(+)-Methoprene is unique among insect growth regulators due to its specific mode of action and high efficacy. Similar compounds include:
Pyriproxyfen: Another juvenile hormone analog with similar applications in pest control.
Hydroprene: A synthetic juvenile hormone analog used in controlling cockroach populations.
Fenoxycarb: An insect growth regulator that mimics juvenile hormones and is used in various pest control products.
Compared to these compounds, (+)-Methoprene is often preferred for its effectiveness and safety profile in various applications.
Propriétés
Formule moléculaire |
C19H34O3 |
|---|---|
Poids moléculaire |
310.5 g/mol |
Nom IUPAC |
propan-2-yl 11-methoxy-3,7,11-trimethyldodeca-2,4-dienoate |
InChI |
InChI=1S/C19H34O3/c1-15(2)22-18(20)14-17(4)11-8-10-16(3)12-9-13-19(5,6)21-7/h8,11,14-16H,9-10,12-13H2,1-7H3 |
Clé InChI |
NFGXHKASABOEEW-UHFFFAOYSA-N |
SMILES |
CC(C)OC(=O)C=C(C)C=CCC(C)CCCC(C)(C)OC |
SMILES canonique |
CC(C)OC(=O)C=C(C)C=CCC(C)CCCC(C)(C)OC |
Origine du produit |
United States |
Synthesis routes and methods
Procedure details






Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.










![6-Bromo-3-isobutyl-[1,2,4]triazolo[4,3-a]pyridine](/img/structure/B8808348.png)


![3-Bromo-4-methylbenzo[b]thiophene-2-carboxylic acid](/img/structure/B8808368.png)
